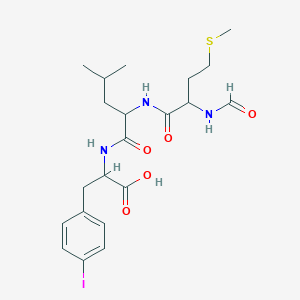

N-Formyl-Met-Leu-p-iodo-Phe

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQXFDPVOCUTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30IN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319790 | |

| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-59-7 | |

| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-Met-Leu-Phe and its Derivatives: Function and Application

Introduction

N-Formyl-Met-Leu-Phe (fMLP or fMLF) and its derivatives, such as N-Formyl-Met-Leu-p-iodo-Phe, represent a class of potent chemoattractant peptides crucial to the innate immune response.[1][2][3] These N-formylated peptides are recognized as danger signals by the host's immune system, as they are characteristic of bacterial proteins or are released from damaged mitochondria.[1][4][5] This guide provides a comprehensive technical overview of the function, mechanism of action, and experimental applications of fMLP and its analogs for researchers, scientists, and drug development professionals.

Core Function: A Sentinel Molecule in Innate Immunity

The primary function of N-formyl peptides is to act as powerful chemoattractants, guiding phagocytic leukocytes, particularly neutrophils, to sites of bacterial infection or tissue injury.[1][3][6] This targeted migration is a fundamental process in the inflammatory response, enabling the rapid localization of immune cells to neutralize pathogens and clear cellular debris.[4][5] Beyond chemotaxis, fMLP stimulates a range of other cellular responses in neutrophils, including degranulation (the release of antimicrobial enzymes), and the production of reactive oxygen species (ROS) in a process known as an oxidative burst, which are all critical for microbial killing.[1][5]

Mechanism of Action: The Formyl Peptide Receptor Family

N-formyl peptides exert their effects by binding to a specific family of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[4][7][8] In humans, this family consists of three members: FPR1, FPR2, and FPR3, each with distinct ligand specificities and functional roles.[7][8]

-

FPR1: This is the high-affinity receptor for fMLP and is primarily responsible for mediating the potent chemoattractant and activating effects of N-formylated peptides on neutrophils.[9][10]

-

FPR2 (also known as FPRL1): While it binds fMLP with lower affinity, FPR2 is a more "promiscuous" receptor, recognizing a wide array of lipid and peptide ligands.[11] It can mediate both pro-inflammatory and anti-inflammatory (pro-resolving) signals, depending on the ligand.[11]

-

FPR3 (also known as FPRL2): The function of FPR3 is less well-characterized, and it does not appear to bind N-formyl peptides. It may act as a "decoy" receptor to modulate the activity of other FPRs.[7]

The binding of fMLP to FPR1 on the surface of a neutrophil initiates a cascade of intracellular signaling events. This process is a classic example of GPCR signaling.

Signaling Pathways Activated by fMLP

Upon ligand binding, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family.[12] The activated G protein dissociates into its Gαi and Gβγ subunits, which then trigger multiple downstream signaling pathways.[12]

Caption: fMLP signaling cascade in neutrophils.

Key downstream effectors include:

-

Phospholipase C (PLC): Activated by the Gβγ subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[12][14][15] This transient increase in intracellular calcium is a critical signal for many neutrophil functions, including chemotaxis and degranulation.[15]

-

Protein Kinase C (PKC): DAG and Ca²⁺ together activate PKC, which phosphorylates numerous target proteins involved in processes like the oxidative burst.[15]

-

Phosphoinositide 3-kinase (PI3K): Also activated by the Gβγ subunit, PI3K generates lipid second messengers that recruit and activate downstream kinases like Akt, which is crucial for cell survival and migration.[12][16]

-

Mitogen-Activated Protein Kinases (MAPKs): fMLP stimulation also leads to the activation of MAPK cascades, such as the ERK and p38 pathways, which regulate gene expression and contribute to the inflammatory response.[12]

Experimental Applications and Protocols

The robust and reproducible nature of the cellular response to fMLP makes it an invaluable tool in immunological and cell biology research.

Chemotaxis Assays

fMLP is the gold standard chemoattractant for in vitro studies of neutrophil migration.[17] These assays are fundamental for screening potential anti-inflammatory compounds that may interfere with leukocyte recruitment.

Protocol: Boyden Chamber Chemotaxis Assay

This classic assay measures the migration of cells across a porous membrane towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size for neutrophils)

-

Isolated human neutrophils

-

RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)

-

N-Formyl-Met-Leu-Phe (fMLP) stock solution (1 mM in DMSO)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate human neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the cells in RPMI/BSA at a concentration of 1 x 10⁶ cells/mL.

-

Chemoattractant Gradient: Prepare serial dilutions of fMLP in RPMI/BSA. A typical concentration range to test is 10⁻¹⁰ to 10⁻⁷ M. Add 200 µL of the fMLP dilutions or control medium to the lower wells of the Boyden chamber.

-

Membrane Placement: Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

-

Cell Seeding: Add 100 µL of the neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Cell Lysis and Quantification: After incubation, remove the upper chamber. Lyse the cells that have migrated to the lower chamber and quantify them using a fluorescent dye like Calcein-AM and a plate reader.

-

Data Analysis: Plot the fluorescence intensity (proportional to the number of migrated cells) against the fMLP concentration to generate a chemotactic curve.

Caption: Workflow for a Boyden chamber chemotaxis assay.

Calcium Mobilization Assays

Measuring the fMLP-induced increase in intracellular calcium is a direct and rapid method to assess FPR1 activation and downstream signaling.[15][18] This assay is widely used in high-throughput screening for agonists or antagonists of the receptor.

Protocol: Fluorescent Calcium Mobilization Assay

Materials:

-

Isolated human neutrophils or a cell line expressing FPR1 (e.g., U937 cells)

-

Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

N-Formyl-Met-Leu-Phe (fMLP)

-

Fluorescence plate reader with an injection system or a flow cytometer

Procedure:

-

Cell Loading: Resuspend cells at 1-2 x 10⁶ cells/mL in HBSS. Add the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and an equal volume of Pluronic F-127 to aid in dye solubilization.

-

Incubation: Incubate the cells in the dark at room temperature or 37°C for 30-60 minutes to allow for dye loading.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye. Resuspend in fresh HBSS.

-

Measurement: Place the cell suspension in the wells of a microplate or a flow cytometry tube.

-

Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 30 seconds).

-

Stimulation: Inject a solution of fMLP to achieve the desired final concentration (e.g., 100 nM).

-

Data Acquisition: Immediately begin recording the change in fluorescence over time. For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the increase in fluorescence intensity at ~516 nm after excitation at ~494 nm.

-

Data Analysis: The change in fluorescence ratio or intensity reflects the change in intracellular calcium concentration.

Quantitative Data Summary

| Assay Type | Parameter Measured | Typical fMLP Concentration Range | Key Insights |

| Chemotaxis | Cell Migration | 10⁻¹⁰ M - 10⁻⁷ M | Quantifies the directional movement of cells in response to a chemical gradient. |

| Calcium Mobilization | Intracellular [Ca²⁺] | 10⁻⁹ M - 10⁻⁶ M | Measures early signaling events following receptor activation. |

| Degranulation | Enzyme Release (e.g., elastase) | 10⁻⁸ M - 10⁻⁶ M | Assesses the release of effector molecules from intracellular granules. |

| Oxidative Burst | ROS Production | 10⁻⁸ M - 10⁻⁶ M | Measures the production of microbicidal reactive oxygen species. |

Conclusion

N-Formyl-Met-Leu-Phe and its analogs are indispensable tools for studying the intricate processes of innate immunity and inflammation. Their ability to specifically and potently activate the Formyl Peptide Receptor family provides a robust system for investigating leukocyte chemotaxis, signal transduction, and the cellular mechanisms of host defense. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to effectively utilize these peptides in their experimental workflows, ultimately contributing to a deeper understanding of inflammatory diseases and the development of novel therapeutics.

References

- Regulation of inflammation by members of the formyl-peptide receptor family. PMC.

- Formyl Peptide Receptor Family.

- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI.

- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.

- Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain p

- Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed.

- Signal transduction via formyl peptide receptors (FPRs) for neutrophil-mediated inflammatory responses.

- The N-formylpeptide receptor (FPR) and a second G(i)-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils.

- Oxidized N-formylmethionyl-leucyl-phenylalanine: effect on the activation of human monocyte and neutrophil chemotaxis and superoxide production. PubMed.

- N-Formylmethionine-leucyl-phenylalanine. Wikipedia.

- The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs

- N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay. Sigma-Aldrich.

- N-Formyl-Met-Leu-Phe. Tocris Bioscience.

- Induction of FMLP-mediated calcium mobilization requires crosslinking of surface immunoglobulin in Daudi cells. PubMed.

- N-Formyl Methionine Peptide-Mediated Neutrophil Activ

- Calcium Mobiliz

- N-Formyl-met-leu-phe, 59880-97-6. BroadPharm.

- N-Formyl-Met-Leu-Phe. GenScript.

- N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists. Tocris Bioscience.

- Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. N-Formyl-met-leu-phe, 59880-97-6 | BroadPharm [broadpharm.com]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized N-formylmethionyl-leucyl-phenylalanine: effect on the activation of human monocyte and neutrophil chemotaxis and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 11. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Induction of FMLP-mediated calcium mobilization requires crosslinking of surface immunoglobulin in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]

- 18. Calcium mobilization assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of N-Formyl-Met-Leu-p-iodo-Phe

This guide provides a comprehensive technical overview of the mechanism of action for N-Formyl-Met-Leu-p-iodo-Phe (fMLF), a potent synthetic chemoattractant. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling cascades, and cellular consequences of fMLF engagement with its receptors, grounding the discussion in established experimental evidence and methodologies.

Introduction: The Significance of fMLF in Innate Immunity

This compound, commonly abbreviated as fMLF or fMLP, is a synthetic N-formylated tripeptide that has become an indispensable tool in immunology and cell biology.[1] Its structure mimics the N-terminal sequence of proteins released by bacteria, making it a powerful pathogen-associated molecular pattern (PAMP).[1][2] Consequently, fMLF acts as a potent chemoattractant, primarily for polymorphonuclear leukocytes (PMNs), such as neutrophils, and also for mononuclear phagocytes like macrophages.[1][3] By activating these cells, fMLF plays a critical role in the innate immune system's first line of defense against microbial invasion, directing inflammatory responses to sites of infection.[1][4] Understanding its mechanism of action is fundamental to dissecting the processes of inflammation, host defense, and a range of associated pathologies.

The Primary Targets: Formyl Peptide Receptors (FPRs)

The biological effects of fMLF are mediated through a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5][6] In humans, this family consists of three members:

-

Formyl Peptide Receptor 1 (FPR1): This is the high-affinity receptor for fMLF and is considered its primary target.[2] The binding of fMLF to FPR1 initiates the majority of the classical pro-inflammatory and chemotactic responses.[7]

-

Formyl Peptide Receptor 2 (FPR2/ALX): FPR2 is a lower-affinity receptor for fMLF.[2] It is a more promiscuous receptor, binding a wide variety of other ligands, including pro-resolving mediators like Lipoxin A4 and Annexin A1, giving it complex roles in both pro-inflammatory and anti-inflammatory pathways.

-

Formyl Peptide Receptor 3 (FPR3): This receptor binds non-formylated peptides and its interaction with fMLF is generally considered weak or negligible.[8]

These receptors are predominantly expressed on myeloid cells, including neutrophils and macrophages, positioning them as key sensors of bacterial infection and tissue damage.[2][3]

Core Mechanism: Receptor Activation and G-Protein Coupling

As a canonical GPCR agonist, the action of fMLF begins at the plasma membrane.

-

Ligand Binding: fMLF binds to a pocket within the transmembrane domains of FPR1. This binding event induces a critical conformational change in the receptor's structure.

-

G-Protein Activation: This conformational shift facilitates the coupling and activation of a heterotrimeric G-protein of the Gi family.[9] This is a pertussis toxin-sensitive process, a classic hallmark of Gi-coupled receptor signaling.[10]

-

Subunit Dissociation: Receptor-mediated activation catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This causes the G-protein to dissociate into its active components: the Gαi-GTP monomer and the Gβγ dimer.[7] Both of these components are active signaling molecules that initiate distinct downstream cascades.

Downstream Signaling Cascades: A Multi-pronged Approach

The dissociation of the G-protein subunits triggers a cascade of intracellular signaling events that orchestrate the diverse cellular responses to fMLF. The primary pathways are detailed below.

Phospholipase C (PLC) and Calcium Mobilization

A cornerstone of fMLF signaling is the rapid and transient increase in intracellular calcium ([Ca²⁺]i).

-

The released Gβγ dimer directly binds to and activates Phospholipase C-β (PLC-β).[11]

-

PLC-β then hydrolyzes the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: Inositol 1,4,5-trisphosphate (IP₃) and Diacylglycerol (DAG).[9][11]

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[9][11]

-

DAG , along with the elevated Ca²⁺ levels, activates members of the Protein Kinase C (PKC) family, which go on to phosphorylate a multitude of target proteins, including components of the NADPH oxidase complex.[11]

This calcium flux is a critical signal for numerous downstream events, including degranulation and enzyme activation.[12][13]

Phosphoinositide 3-Kinase (PI3K) Pathway

The PI3K pathway is essential for mediating the chemotactic response to fMLF.

-

The Gβγ dimer also recruits and activates Class I Phosphoinositide 3-kinases (PI3Ks) at the plasma membrane.[7]

-

PI3K phosphorylates PIP₂ to generate the lipid second messenger Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[7]

-

PIP₃ acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as the serine/threonine kinase Akt (Protein Kinase B) and its upstream activator, PDK1.

-

This recruitment leads to the activation of Akt and downstream signaling that is crucial for cell survival, proliferation, and, most importantly in this context, the reorganization of the actin cytoskeleton required for cell migration.[10]

Mitogen-Activated Protein Kinase (MAPK) Cascades

fMLF stimulation also robustly activates several Mitogen-Activated Protein Kinase (MAPK) pathways.[9][14]

-

Activation of FPR1 leads to the phosphorylation and activation of key MAPK members, including ERK1/2 (p42/p44 MAPK) and p38 MAPK.[10][15]

-

These kinases can be activated through complex upstream pathways involving PKC, PI3K, and small GTPases of the Ras family.[7]

-

Once activated, MAPKs phosphorylate a wide array of cytoplasmic and nuclear targets, including transcription factors like Elk-1 and NF-κB, leading to changes in gene expression and contributing to the full inflammatory phenotype.[10]

Caption: The fMLF signaling pathway in neutrophils.

Cellular Functions: The Physiological Outcomes of fMLF Signaling

The integration of these signaling pathways culminates in a suite of well-defined cellular responses that are critical for the innate immune response. A key insight from decades of research is that these functions are often triggered in a hierarchical, concentration-dependent manner.[16]

| Cellular Response | Description | Key Signaling Pathways | Typical fMLF Concentration |

| Chemotaxis | Directed migration of cells along a concentration gradient of fMLF toward the source of infection or inflammation. | PI3K/Akt, Rho GTPases, MAPK | Low (Sub-nM to nM)[16] |

| Degranulation | The release of antimicrobial proteins and proteases from intracellular granules to kill pathogens and remodel tissue. | PLC/Ca²⁺, PKC | Intermediate to High (nM) |

| Superoxide Production | The "oxidative burst," a rapid release of reactive oxygen species (ROS) via the NADPH oxidase complex to kill engulfed microbes. | PLC/PKC, MAPK | High (nM to µM)[16] |

| Phagocytosis | The engulfment of microorganisms or cellular debris. | PI3K, Actin Cytoskeleton | Variable |

| Cytokine Production | Synthesis and release of inflammatory mediators to amplify the immune response. | MAPK, NF-κB | Variable |

This concentration-dependent activation allows for a finely tuned response: at a distance from an infection, low fMLF concentrations guide neutrophils to the site (chemotaxis), while at the core of the infection, high concentrations trigger the direct killing mechanisms (degranulation and oxidative burst).[16]

Validated Experimental Protocols

Studying the fMLF mechanism of action requires robust and reproducible assays. The following are standard, field-proven protocols for assessing two key cellular responses.

Protocol: Intracellular Calcium Mobilization Assay

This assay is a primary method for confirming the functional activation of GPCRs like FPR1. It relies on fluorescent dyes that bind to calcium, allowing for real-time measurement of changes in intracellular calcium concentration upon agonist stimulation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon fMLF binding to FPR1, the subsequent release of Ca²⁺ from the ER increases the intracellular calcium concentration, which in turn significantly increases the fluorescence intensity of the dye. This change is measured over time using a fluorescence plate reader.[17]

Step-by-Step Methodology:

-

Cell Culture: Culture human neutrophils or a model cell line (e.g., HL-60 cells differentiated into a neutrophil-like state) to the desired density.

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom microplate and allow them to adhere if necessary.[18]

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

-

Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form.[19]

-

Compound Plate Preparation: Prepare a separate 96-well plate containing serial dilutions of fMLF and appropriate controls (e.g., vehicle control, positive control like ionomycin).

-

Fluorescence Reading: Place both the cell plate and the compound plate into an automated fluorescence plate reader (e.g., a FLIPR or FlexStation).[20]

-

Assay Execution:

-

Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

-

The instrument automatically adds the fMLF solution from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity for another 2-3 minutes to capture the full calcium transient (peak and subsequent decay).[18]

-

-

Data Analysis: The change in fluorescence is plotted against time. The peak fluorescence response is used to generate dose-response curves and calculate EC₅₀ values.

Caption: Workflow for a Calcium Mobilization Assay.

Protocol: Chemotaxis Assay (Boyden Chamber)

The Boyden chamber, or transwell migration assay, is the gold standard for quantifying chemotaxis.

Principle: The assay uses a chamber divided by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (fMLF) is placed in the lower chamber. Cells migrate through the pores in the membrane towards the fMLF gradient. The number of migrated cells is then quantified.

Step-by-Step Methodology:

-

Cell Preparation: Isolate neutrophils or use cultured phagocytic cells. Resuspend the cells in an appropriate assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Chamber Setup:

-

Add assay medium containing the desired concentration of fMLF to the lower wells of a 24-well plate. Include a negative control (medium only).

-

Place the transwell inserts (with pore sizes appropriate for the cell type, typically 3-5 µm for neutrophils) into the wells, ensuring no air bubbles are trapped.

-

-

Cell Seeding: Add the cell suspension to the top chamber of each transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes. This time may need optimization depending on the cell type.

-

Cell Removal: After incubation, carefully remove the transwell inserts. Scrape or wipe off the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom side of the membrane using methanol or paraformaldehyde. Stain the cells with a dye such as DAPI or Giemsa stain to visualize the nuclei.

-

Quantification:

-

Mount the membranes onto a microscope slide.

-

Count the number of migrated cells in several high-power fields for each membrane using a light or fluorescence microscope.

-

Alternatively, migrated cells can be detached from the membrane and counted using a flow cytometer or lysed to quantify a fluorescent marker.

-

-

Data Analysis: Calculate the average number of migrated cells per field for each condition. Data is often expressed as a chemotactic index (fold increase in migration over the negative control).

Conclusion

The this compound peptide is a powerful probe for investigating the intricate mechanisms of innate immunity and inflammation. Its action is initiated by binding to Formyl Peptide Receptors, primarily FPR1, which triggers a well-orchestrated symphony of intracellular signaling involving Gi-proteins, PLC, PI3K, and MAPK pathways. This cascade culminates in a precise, concentration-dependent series of cellular functions, from chemotaxis to the deployment of potent antimicrobial effectors. The experimental protocols detailed herein provide a validated framework for researchers to explore and modulate this critical axis of host defense, paving the way for new therapeutic strategies in inflammatory and infectious diseases.

References

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. genscript.com [genscript.com]

- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. The formyl peptide fMLF primes platelet activation and augments thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 14. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bu.edu [bu.edu]

- 20. moleculardevices.com [moleculardevices.com]

An In-Depth Technical Guide to the Biological Activity of N-Formyl-Met-Leu-p-iodo-Phe

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the biological activity of N-Formyl-Met-Leu-p-iodo-Phe, a significant analog of the classical chemoattractant peptide N-Formyl-Met-Leu-Phe (fMLP). We will delve into its mechanism of action, the downstream signaling cascades it elicits, and the key experimental protocols used to characterize its function. This document is structured to provide not just procedural steps but also the scientific rationale behind experimental designs, ensuring a comprehensive understanding for researchers and drug development professionals.

Introduction: The Significance of N-Formyl Peptides and Their Analogs

N-formylated peptides are potent signaling molecules that play a crucial role in the innate immune system.[1] These peptides are typically released by bacteria or from damaged mitochondria, serving as powerful chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[1][2][3] The prototypical N-formyl peptide is N-Formyl-Met-Leu-Phe (fMLP), which has been extensively studied to understand the mechanisms of leukocyte migration and activation during inflammation.[1][2]

The biological effects of fMLP and its analogs are mediated through a specific class of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[2][3] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[2][3] FPR1 is the high-affinity receptor for fMLP and is primarily responsible for mediating the pro-inflammatory responses to bacterial-derived peptides.[2][4]

Structural modifications of fMLP, such as the introduction of an iodine atom at the para position of the phenylalanine residue to create this compound, are of significant interest. Such modifications can modulate the peptide's binding affinity, receptor selectivity, and functional potency. Furthermore, the incorporation of a heavy atom like iodine opens up possibilities for advanced biochemical and biophysical studies, including radioligand binding assays and structural biology applications.

Mechanism of Action: Engagement of Formyl Peptide Receptors and Downstream Signaling

The biological activity of this compound is initiated by its binding to Formyl Peptide Receptors, predominantly FPR1. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically those of the Gαi subfamily.

The activation of Gαi proteins initiates a cascade of intracellular signaling events:

-

Dissociation of G Protein Subunits: The activated Gαi protein releases its bound GDP, binds GTP, and dissociates into Gαi-GTP and Gβγ subunits.

-

Phospholipase C (PLC) Activation: The dissociated Gβγ subunit activates Phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This initial calcium transient is often followed by an influx of extracellular calcium through store-operated calcium channels.

-

Protein Kinase C (PKC) Activation: The increased intracellular calcium and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses.

This signaling cascade is central to the physiological functions elicited by N-formyl peptides, including chemotaxis, superoxide production, and degranulation of neutrophils.

Figure 1: Signaling pathway of this compound via FPR1.

Key Biological Activities and Corresponding Assay Methodologies

The interaction of this compound with FPRs triggers a suite of well-defined cellular responses. Below are the core activities and detailed protocols for their assessment.

Receptor Binding Affinity

The affinity of this compound for FPRs is a critical parameter that dictates its potency. This is typically determined through competitive radioligand binding assays. The iodinated nature of the compound makes it an excellent candidate for direct radiolabeling with isotopes like ¹²⁵I, allowing for highly sensitive detection.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Preparation: Utilize a cell line stably expressing the human FPR1 receptor (e.g., HEK293T-FPR1 or HL-60 cells, which endogenously express FPR1). Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

-

Radioligand: Use a radiolabeled N-formyl peptide, such as [³H]-fMLP or a custom synthesized ¹²⁵I-labeled this compound.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and the cell membrane preparation to each well.

-

Competitive Binding: Add increasing concentrations of unlabeled this compound (the competitor) to the wells. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled fMLP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive radioligand binding assay.

Chemotaxis

Chemotaxis, or directed cell migration along a chemical gradient, is a hallmark response to N-formyl peptides. The potency of this compound as a chemoattractant can be quantified using various in vitro systems.

Experimental Protocol: Boyden Chamber Chemotaxis Assay

-

Cell Preparation: Isolate primary human neutrophils from fresh blood or use a neutrophil-like cell line (e.g., differentiated HL-60 cells). Resuspend the cells in a suitable assay buffer.

-

Assay Chamber Setup: Use a Boyden chamber or a modified multi-well chemotaxis plate. The chamber consists of an upper and a lower well separated by a microporous membrane.

-

Loading: Add different concentrations of this compound to the lower wells. Add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator for a time sufficient for cell migration (typically 60-90 minutes for neutrophils).

-

Cell Staining and Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.

-

Data Analysis: Count the number of migrated cells in several fields of view for each well using a microscope. Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Calcium Mobilization

As a Gαi-coupled receptor agonist, this compound induces a rapid and transient increase in intracellular calcium concentration. This can be monitored in real-time using fluorescent calcium indicators.

Experimental Protocol: Fluorescent Calcium Mobilization Assay

-

Cell Preparation and Dye Loading: Suspend FPR1-expressing cells in a suitable buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The 'AM' ester group facilitates cell permeability.

-

Cell Washing: After incubation with the dye, wash the cells to remove any extracellular dye.

-

Assay Setup: Place the cell suspension in a cuvette within a fluorometer or in a 96-well plate for analysis with a plate reader equipped with an injector.

-

Baseline Measurement: Record the baseline fluorescence of the cells for a short period.

-

Stimulation and Measurement: Inject a solution of this compound at various concentrations into the cell suspension and continue to record the fluorescence over time. The binding of Ca²⁺ to the dye results in a change in its fluorescence intensity.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence intensity for each concentration of the agonist. Plot the peak response against the agonist concentration to determine the EC₅₀ for calcium mobilization.

Superoxide Production (Respiratory Burst)

Activation of neutrophils by N-formyl peptides triggers the assembly and activation of the NADPH oxidase enzyme complex, leading to the production of superoxide anions (O₂⁻), a key component of the respiratory burst essential for killing pathogens.

Experimental Protocol: Cytochrome c Reduction Assay

-

Cell Preparation: Isolate primary human neutrophils and resuspend them in a buffer containing ferricytochrome c.

-

Assay Setup: Aliquot the cell suspension into a 96-well plate.

-

Stimulation: Add various concentrations of this compound to the wells to stimulate the cells. Include a control with superoxide dismutase (SOD) to confirm the specificity of the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm over time. The reduction of ferricytochrome c to ferrocytochrome c by superoxide results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of superoxide production from the rate of change in absorbance. Plot the rate of production against the agonist concentration to determine the EC₅₀ for the respiratory burst.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following table provides a comparative framework based on the well-characterized parent compound, fMLP. It is anticipated that the p-iodo substitution may influence these values, potentially altering binding affinity and functional potency. Structure-activity relationship studies of fMLP analogs suggest that modifications at the phenylalanine position can have significant effects on biological activity.

| Parameter | Typical Values for fMLP | Expected Influence of p-iodo Substitution |

| FPR1 Binding Affinity (Ki) | ~1-40 nM | May increase or decrease affinity depending on steric and electronic effects within the receptor binding pocket. |

| Chemotaxis (EC₅₀) | ~0.1-1 nM | Potency may be altered. |

| Calcium Mobilization (EC₅₀) | ~1-10 nM | Potency is likely to correlate with binding affinity. |

| Superoxide Production (EC₅₀) | ~1-20 nM | Efficacy and potency may be modulated. |

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. A general synthetic approach would involve the sequential coupling of the constituent amino acids, starting from the C-terminus.

-

Starting Material: The synthesis would begin with p-iodo-L-phenylalanine, which is commercially available or can be synthesized.

-

Coupling Reactions: L-Leucine and then N-formyl-L-methionine would be sequentially coupled to the p-iodo-L-phenylalanine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

-

Formylation: The N-formyl group is typically introduced at the final stage of the synthesis on the N-terminal methionine residue.

-

Purification: The final product would be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.

Conclusion and Future Directions

This compound represents a valuable tool for the study of formyl peptide receptor biology. Its structural similarity to the potent endogenous agonist fMLP, combined with the presence of an iodine atom, makes it a versatile molecule for a range of applications. While the detailed characterization of its biological activity profile requires further investigation, the established methodologies outlined in this guide provide a robust framework for such studies.

Future research should focus on directly comparing the binding affinities and functional potencies of this compound with fMLP across the different FPR subtypes. Furthermore, the development of a radioiodinated version of this peptide would provide a powerful probe for receptor quantification, localization, and dynamic studies in both in vitro and in vivo models of inflammation. Such studies will undoubtedly contribute to a deeper understanding of the role of the formyl peptide receptor system in health and disease, and may aid in the development of novel therapeutics targeting inflammatory disorders.

References

-

Niedel, J. E., & Cuatrecasas, P. (1982). Photoaffinity Labeling of the N-formyl Peptide Receptor of Human Polymorphonuclear Leukocytes. Journal of Cellular Biochemistry, 20(2), 203-214. [Link]

-

Spisani, S., Gavioli, R., Giuliani, A. L., & Traniello, S. (1991). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides, 12(5), 987-992. [Link]

-

Babich, J. W., Solomon, H., W.B., C., & R.H., R. (1992). A receptor-specific peptide for imaging infection and inflammation. Nuclear Medicine and Biology, 19(4), 439-450. [Link]

-

GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

-

Edwards, B. S., Bologa, C. G., Oprea, T. I., & Sklar, L. A. (2016). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. PLoS ONE, 11(3), e0150684. [Link]

-

G-Bîrzu, A., Zaltariov, M.-F., Ochiuz, L., & Profire, L. (2022). Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties. Molecules, 27(19), 6599. [Link]

-

Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Kew, R. R., & Prossnitz, E. R. (2018). Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. Journal of Immunology Research, 2018, 3178970. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding of fMLFII to FPR1 and FPR2 a Overall binding modes of fMLFII in.... Retrieved from [Link]

-

Anokwah, K. K., Konan, D. N., & de Kock, C. (2013). Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents. European Journal of Medicinal Chemistry, 70, 130-142. [Link]

-

Bubeck, P., & Prossnitz, E. R. (1995). Structural and functional characterization of the human formyl peptide receptor ligand-binding region. Journal of Biological Chemistry, 270(50), 29874-29879. [Link]

-

Miura, H., & MacLeod, K. T. (2000). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), 29-40. [Link]

-

Manek, M., & Tuma, J. (1979). Some structure-activity relationships of iodophorous iodine complex compounds. Part I. Chemistry. Polish Journal of Pharmacology and Pharmacy, 31(5), 523-531. [Link]

-

Schöne, C., & R.H., R. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6789. [Link]

Sources

- 1. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles [mdpi.com]

- 2. N-Formyl-Met-Leu-Phe - Chemotaktisches Peptid, N-Formyl-L-methionyl-L-leucyl-L-phenylalanin [sigmaaldrich.com]

- 3. Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Formyl-met-leu-phe, 59880-97-6 | BroadPharm [broadpharm.com]

N-Formyl-Met-Leu-p-iodo-Phe as a formyl peptide receptor agonist

An In-Depth Technical Guide to N-Formyl-Met-Leu-p-iodo-Phe as a Formyl Peptide Receptor Agonist

Executive Summary

The N-formyl peptides, such as N-Formyl-Met-Leu-Phe (fMLP), are potent chemoattractants that play a pivotal role in innate immunity by activating the formyl peptide receptor (FPR) family, particularly FPR1.[1][2][3] These peptides, originating from bacteria and damaged mitochondria, guide phagocytic leukocytes to sites of infection or injury.[2][3][4] The synthetic analogue, this compound, represents a critical tool for researchers. The introduction of a para-iodophenylalanine residue, while potentially modulating biological activity, primarily serves to enable radiolabeling with iodine isotopes (e.g., ¹²⁵I). This modification transforms the peptide into a high-affinity probe essential for quantitative receptor binding assays, allowing for the precise characterization of receptor-ligand interactions. This guide provides a comprehensive overview of the FPR system, the significance of the iodinated fMLP analogue, the downstream signaling pathways it activates, and detailed protocols for its application in research settings.

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of Innate Immunity

The Formyl Peptide Receptor (FPR) family consists of G protein-coupled receptors (GPCRs) that are fundamental to host defense and inflammation.[3][4][5] In humans, this family includes three members: FPR1, FPR2/ALX, and FPR3.[4][5]

-

FPR1: This is the high-affinity receptor for N-formyl peptides like fMLP.[5][6] Predominantly expressed on phagocytic leukocytes such as neutrophils and monocytes, its activation triggers a robust pro-inflammatory and chemotactic response.[5][7]

-

FPR2/ALX (Lipoxin A4 Receptor): This receptor is a fascinating example of functional duality. It binds not only to formyl peptides (with lower affinity than FPR1) but also to pro-resolving lipid mediators like Lipoxin A4 and Annexin A1.[8] Consequently, FPR2/ALX can mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals, making it a complex therapeutic target.

-

FPR3: The function of FPR3 is the least understood. It does not bind classic N-formyl peptides and its endogenous ligands and physiological roles remain largely enigmatic, though it is believed to play a role in modulating the immune response.[4]

These receptors act as pattern recognition receptors, detecting molecular patterns associated with pathogens (Pathogen-Associated Molecular Patterns, PAMPs) and cellular damage (Damage-Associated Molecular Patterns, DAMPs) to initiate an appropriate immune response.[4][7]

N-Formyl-Met-Leu-Phe (fMLP) and the Significance of the para-Iodo Modification

N-Formyl-Met-Leu-Phe (fMLP or fMLF) is the most extensively studied synthetic agonist of the FPR family.[2][5] It mimics peptides released by bacteria and is a potent chemoattractant for neutrophils, with an effective concentration for chemotaxis in the picomolar to nanomolar range.[5]

Chemical Properties of fMLP

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₁N₃O₅S | [9][10] |

| Molecular Weight | 437.55 g/mol | [6][9] |

| Appearance | White to off-white powder | [9] |

| Solubility | Soluble in DMSO, acetic acid. Insoluble in water. | [9][10] |

| Storage | Store at -20°C, desiccated. | [9][10] |

The modification to This compound is a strategic chemical alteration primarily designed for experimental utility.

Rationale for the para-Iodo Modification:

-

Enabling Radioligand Assays: The paramount reason for this modification is to introduce a site for radioiodination. The iodine atom, typically the radioactive isotope ¹²⁵I, allows the peptide to be used as a tracer in highly sensitive and quantitative radioligand binding assays. These assays are the gold standard for determining the affinity (Kᵢ or Kₔ) of unlabeled ligands and the density of receptors (Bₘₐₓ) in a given tissue or cell preparation.

-

Modulating Pharmacokinetics: The addition of a large, hydrophobic iodine atom can alter the peptide's interaction with the receptor. It may increase binding affinity by engaging a hydrophobic pocket within the receptor's binding site. This modification is a common strategy in medicinal chemistry to enhance ligand potency.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications at specific positions, such as the C-terminal phenylalanine, is crucial for understanding the structural requirements for receptor binding and activation.[5] Comparing the activity of fMLP with its iodinated counterpart provides valuable insight into the topology of the ligand-binding pocket.

Mechanism of Action: FPR1 Signaling Cascade

Activation of FPR1 by an agonist like this compound initiates a cascade of intracellular events characteristic of Gᵢ-coupled receptors. This signaling is rapid, potent, and tightly regulated to ensure a controlled inflammatory response. The key steps involve the activation of phospholipases, mobilization of intracellular calcium, and the engagement of protein kinase pathways.[11][12][13]

The binding of the agonist causes a conformational change in FPR1, leading to the dissociation of the heterotrimeric G-protein into its Gαᵢ and Gβγ subunits. Both subunits act as secondary messengers to propagate the signal downstream, culminating in cellular responses like chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4][13]

Caption: FPR1 signaling pathway initiated by an agonist.

Key Experimental Protocols for Agonist Characterization

To fully characterize the interaction of this compound with its receptor, a series of well-defined assays are required. The following protocols provide a self-validating framework, where binding affinity (Protocol 4.1) should correlate with functional potency (Protocols 4.2 and 4.3).

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a non-labeled compound by measuring its ability to compete with radiolabeled N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe for binding to FPR1.

Causality Behind Choices:

-

Cell Source: HEK293 cells stably expressing human FPR1 are used to provide a high-density, homogenous source of the receptor, eliminating confounding signals from other receptors present in primary cells like neutrophils.

-

Radioligand: ¹²⁵I-labeled ligand provides high specific activity, allowing for sensitive detection at low concentrations, which is essential for measuring high-affinity interactions.

-

Non-specific Binding: A high concentration of unlabeled fMLP is used to define non-specific binding, ensuring that the measured signal is truly receptor-mediated.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293-FPR1 cells to ~90% confluency.

-

Harvest cells and centrifuge at 500 x g for 5 min.

-

Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.

-

-

Competition Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of unlabeled competitor ligand (e.g., fMLP or the compound of interest) at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a saturating concentration of unlabeled fMLP (e.g., 10 µM).

-

Add 50 µL of radiolabeled N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe at a final concentration near its Kₔ (e.g., 50-100 pM).

-

Add 50 µL of the prepared cell membranes (e.g., 10-20 µg protein/well).

-

-

Incubation and Harvesting:

-

Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.

-

Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

-

-

Quantification and Analysis:

-

Allow the filters to dry, then place them in scintillation vials with scintillant or measure directly using a gamma counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Protocol: Calcium Mobilization Assay

This functional assay measures the ability of an agonist to trigger one of the earliest downstream signals of FPR1 activation: the release of calcium from intracellular stores.

Causality Behind Choices:

-

Cell Type: Differentiated HL-60 cells (a human promyelocytic leukemia line) are often used as they can be induced to express high levels of functional FPR1, closely resembling native neutrophils.

-

Calcium Dye: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to Ca²⁺. Its fluorescence intensity is directly proportional to the intracellular calcium concentration, providing a robust and dynamic readout of receptor activation.

-

Automation: Using a microplate reader with an automated injection system (e.g., a FLIPR or FlexStation) allows for the precise and rapid measurement of the calcium flux immediately following agonist addition.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture HL-60 cells in appropriate media. To induce differentiation and FPR1 expression, treat cells with 1.3% DMSO for 4-6 days.

-

Harvest differentiated cells, wash with Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, and resuspend at a density of 1-2 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Add Fluo-4 AM dye to the cell suspension to a final concentration of 2-4 µM.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS/HEPES to remove extracellular dye.

-

Resuspend the cells in the same buffer at a final density of 1 x 10⁶ cells/mL.

-

-

Assay Execution:

-

Pipette 100 µL of the dye-loaded cell suspension into each well of a black, clear-bottom 96-well plate.

-

Place the plate into a fluorescence microplate reader equipped with an injector.

-

Measure the baseline fluorescence for 15-30 seconds.

-

Automatically inject 25 µL of the agonist (this compound or fMLP) at various concentrations.

-

Immediately continue to measure fluorescence intensity every 1-2 seconds for an additional 2-3 minutes.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Eₘₐₓ (the maximum response).

-

Caption: Workflow for a calcium mobilization functional assay.

Protocol: Neutrophil Chemotaxis Assay

This assay directly measures the primary biological function of fMLP: directed cell migration.[9][14]

Causality Behind Choices:

-

Cell Source: Freshly isolated human neutrophils are the most physiologically relevant cell type for studying chemotaxis in response to FPR1 agonists.

-

Assay System: A multi-well chemotaxis system (e.g., Boyden chamber or a modern equivalent like the IncuCyte system) with a porous membrane (typically 3-5 µm pores for neutrophils) provides a robust platform to quantify migration towards a chemical gradient.

-

Quantification: Staining migrated cells with a fluorescent dye like Calcein-AM and measuring fluorescence provides a high-throughput, objective, and sensitive method for quantification.

Step-by-Step Methodology:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation or red blood cell lysis).

-

Resuspend purified neutrophils in assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10⁶ cells/mL.

-

-

Chamber Setup:

-

Add assay medium containing various concentrations of the agonist (e.g., 10⁻¹² M to 10⁻⁷ M) to the lower wells of the chemotaxis chamber. Use medium alone as a negative control.

-

Place the porous membrane filter over the lower wells.

-

Add 50-100 µL of the neutrophil suspension to the top of the filter in the upper chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes. During this time, neutrophils will migrate through the pores towards the agonist gradient.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber and wipe away the non-migrated cells from the top surface of the filter.

-

To quantify the migrated cells on the bottom of the filter, either:

-

Staining: Stain the filter with a DNA dye (e.g., DAPI) or a viability dye and count the cells in several fields of view using a fluorescence microscope.

-

Fluorescence Plate Reader: If using a system with a fluorescently-labeled cell population (e.g., pre-labeled with Calcein-AM), measure the fluorescence of the cells that have migrated into the bottom well using a plate reader.

-

-

-

Data Analysis:

-

Plot the number of migrated cells (or fluorescence intensity) against the log concentration of the agonist.

-

The resulting bell-shaped curve is characteristic of chemotaxis. Determine the peak concentration that induces maximal migration.

-

Caption: Workflow for a neutrophil chemotaxis assay.

Data Summary and Pathophysiological Relevance

The following table summarizes typical potency values for the parent compound fMLP across different assays, which serve as a benchmark for evaluating analogues like this compound.

Potency of fMLP at Human FPR1

| Assay Type | Parameter | Typical Value (M) | Reference |

| Receptor Binding | Kᵢ | 3.8 x 10⁻⁸ | [6] |

| Chemotaxis | EC₅₀ | 7.0 x 10⁻¹¹ | [5] |

| Lysosomal Enzyme Release | EC₅₀ | 3.2 x 10⁻¹⁰ | [5] |

| Superoxide Production | EC₅₀ | ~1 x 10⁻⁹ | [1][15] |

Note: Potency can vary depending on the specific cell type and assay conditions. It is characteristic for FPR1 agonists that higher concentrations are required to elicit degranulation and superoxide production compared to chemotaxis.[5]

Pathophysiological and Therapeutic Implications:

The FPR family is a critical nexus in health and disease. While essential for clearing infections, dysregulated FPR signaling contributes to the pathology of numerous inflammatory conditions.

-

Chronic Inflammation: Persistent activation of FPRs can lead to excessive tissue damage in diseases like rheumatoid arthritis and inflammatory bowel disease.

-

Cardiovascular Disease: FPRs are implicated in atherosclerosis by promoting the recruitment of inflammatory monocytes to vascular lesions.[12]

-

Cancer: The role of FPRs in cancer is complex; they can promote tumor growth by driving angiogenesis and suppressing anti-tumor immunity, but can also be harnessed to guide immune cells to the tumor microenvironment.[12][16]

-

Neurodegenerative Diseases: FPRs are expressed on microglia, the resident immune cells of the brain, and may contribute to neuroinflammation in conditions like Alzheimer's disease.[12]

Therefore, compounds like this compound are not only research tools but also represent a class of molecules that can be used to probe disease mechanisms, and the development of selective agonists or antagonists for the FPR family holds significant therapeutic promise.

References

- Sigma-Aldrich. (n.d.). N-Formyl-Met-Leu-Phe BioXtra, = 99.0 TLC 59880-97-6.

- MedChemExpress. (n.d.). N-Formyl-Met-Leu-Phe (fMLP) | TNF Receptor Inhibitor.

- Sigma-Aldrich. (n.d.). N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay.

- Sigma-Aldrich. (n.d.). N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay.

- GenScript. (n.d.). N-Formyl-Met-Leu-Phe.

- ResearchGate. (n.d.). Dose-dependent effects of N-formyl-methionyl-leucyl-phenylalanine....

- PubMed. (1985). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin.

- MDPI. (n.d.). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases.

- Tocris Bioscience. (n.d.). N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists.

- PMC, NIH. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family.

- Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine.

- MDPI. (2022). Effects of Formyl Peptide Receptor Agonists Ac 9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models.

- ResearchGate. (2023). The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists.

- PMC, NIH. (n.d.). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists.

- NIH. (n.d.). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex.

- NIH. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.

- Frontiers. (n.d.). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease.

- PMC, NIH. (n.d.). Regulation of inflammation by members of the formyl-peptide receptor family.

- NIH. (n.d.). New development in studies of formyl-peptide receptors: critical roles in host defense.

Sources

- 1. N-Formyl-Met-Leu-Phe BioXtra, = 99.0 TLC 59880-97-6 [sigmaaldrich.com]

- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-甲酰-甲硫氨酰-亮氨酰-苯丙氨酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. genscript.com [genscript.com]

- 11. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-ホルミル-Met-Leu-Phe ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Formyl-Met-Leu-p-iodo-Phe: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Formyl-Met-Leu-p-iodo-Phe, a critical tool in the study of innate immunity and inflammation. As a derivative of the well-characterized bacterial peptide N-Formyl-Met-Leu-Phe (fMLP), this iodinated analog offers unique advantages, particularly in receptor binding and imaging studies. This document will delve into its structure, physicochemical properties, synthesis, mechanism of action, and detailed protocols for its application in research.

Molecular Structure and Physicochemical Properties

This compound is a synthetic tripeptide, a structural analog of the potent chemoattractant N-Formyl-Met-Leu-Phe. The key modification is the substitution of a hydrogen atom with an iodine atom at the para position of the phenylalanine residue's phenyl ring.

Structure:

The IUPAC name for this compound is (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanamido]-4-methylpentanamido]-3-(4-iodophenyl)propanoic acid.

This structural modification significantly impacts its properties, most notably its molecular weight and its utility as a radiolabeled probe. The iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I, creating a powerful tool for sensitive detection in various biological assays.

Physicochemical Properties Summary:

| Property | Value (fMLP) | Predicted Value (this compound) | Rationale for Prediction |

| Molecular Formula | C₂₁H₃₁N₃O₅S[1] | C₂₁H₃₀IN₃O₅S | Replacement of one H with I |

| Molecular Weight | 437.55 g/mol [2] | ~563.44 g/mol | Addition of Iodine's atomic mass minus Hydrogen's |

| Solubility | Soluble in DMSO and other organic solvents[2][3] | Expected to be similar to fMLP | The core peptide structure governing solubility remains largely unchanged. |

| Storage | Store at -20°C[2][3] | Recommended storage at -20°C or lower | To ensure long-term stability and prevent degradation. |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Causality in Synthetic Strategy:

The choice of SPPS is dictated by its efficiency and scalability for producing high-purity peptides. The key to synthesizing this specific analog is the use of a protected p-iodo-L-phenylalanine derivative, such as t-butyloxycarbonyl-p-iodophenylalanine (Boc-p-iodo-Phe)[4]. This ensures the correct placement of the iodinated residue within the peptide sequence.

Step-by-Step Synthesis Protocol:

-

Resin Preparation: A suitable resin for peptide synthesis (e.g., Wang resin) is prepared and activated.

-

First Amino Acid Coupling: The C-terminal amino acid, Boc-p-iodo-L-phenylalanine, is coupled to the resin.

-

Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.

-

Sequential Coupling: The subsequent amino acids, Boc-L-leucine and Boc-L-methionine, are sequentially coupled, with a deprotection step after each coupling.

-

Formylation: Following the final amino acid coupling and deprotection, the N-terminus is formylated using a suitable formylating agent (e.g., formic acid/acetic anhydride).

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity[4].

Radioiodination:

For radiolabeling, a common method is the chloramine-T procedure, which facilitates the electrophilic substitution of a hydrogen or a non-radioactive iodine on the phenyl ring with ¹²⁵I[4]. The resulting radiolabeled peptide is then purified to remove unreacted ¹²⁵I and any byproducts.

Mechanism of Action: A Potent Chemoattractant

This compound, like its parent compound, is a potent agonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils.[5][6][7]

Signaling Pathway Diagram:

Caption: FPR1 Signaling Pathway Activation.

Binding of the ligand to FPR1 triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gi subfamily.[8] This activation results in the dissociation of the Gα and Gβγ subunits, which in turn initiate downstream signaling cascades. Key events include the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[9]

Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events are central to cellular responses such as degranulation and the production of reactive oxygen species (the "respiratory burst").[10] PI3K activation is crucial for actin polymerization, which is essential for cell motility and chemotaxis.[9]

Experimental Applications and Protocols

The primary application of this compound, particularly its radiolabeled form (N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe), is in the characterization of the formyl peptide receptor.

Receptor Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of FPR1 in a given cell or tissue preparation.

Rationale: The high specific activity of the ¹²⁵I-labeled ligand allows for sensitive and quantitative measurement of receptor binding, even in samples with low receptor expression.

Step-by-Step Protocol:

-

Cell/Membrane Preparation: Prepare a suspension of cells (e.g., neutrophils) or a membrane fraction from tissues known to express FPR1.

-

Incubation: In a series of tubes, incubate a fixed amount of cell/membrane preparation with increasing concentrations of N-Formyl-Met-Leu-p-[¹²⁵I]iodo-Phe.

-

Non-Specific Binding: For each concentration, prepare a parallel tube containing a large excess of non-radiolabeled fMLP to determine non-specific binding.

-

Equilibration: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Chemotaxis Assays

Objective: To measure the directional migration of cells, such as neutrophils, in response to a gradient of this compound.

Rationale: This assay assesses the functional consequence of FPR1 activation, providing insights into the chemoattractant properties of the compound.

Experimental Workflow Diagram:

Caption: Boyden Chamber Chemotaxis Assay Workflow.

Step-by-Step Protocol (Boyden Chamber Assay):

-

Chamber Assembly: Assemble a Boyden chamber with a microporous membrane separating the upper and lower wells.

-

Chemoattractant Gradient: Add a solution of this compound to the lower chamber. The concentration will determine the strength of the chemotactic gradient.

-

Cell Loading: Add a suspension of neutrophils to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-90 minutes).

-

Cell Staining: After incubation, remove the membrane, fix the cells, and stain them with a suitable dye (e.g., Giemsa stain).

-

Quantification: Count the number of cells that have migrated to the lower side of the membrane using a microscope. Compare the results to a negative control (buffer alone) and a positive control (a known concentration of fMLP).[11][12]

Trustworthiness and Self-Validating Systems

The reliability of experimental data generated using this compound depends on the purity of the compound and the appropriate use of controls.

-

Purity Verification: Always verify the purity of the synthesized peptide by HPLC and its identity by mass spectrometry. For radiolabeled peptides, determine the radiochemical purity and specific activity.

-

Positive and Negative Controls: In functional assays, always include a positive control (e.g., a known optimal concentration of fMLP) and a negative control (vehicle buffer) to ensure the assay is performing as expected.

-

Competitive Binding: In receptor binding assays, the ability of excess unlabeled fMLP to displace the binding of the iodinated analog serves as a critical validation of binding specificity to the FPR1 receptor.

Conclusion